1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamino (+)-biotin
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Overview
Description
1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamino (+)-biotin is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[3,4-d]imidazole core, a phosphoethanolamine moiety, and two oleoyl chains. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamino (+)-biotin involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-d]imidazole core, the attachment of the phosphoethanolamine group, and the incorporation of the oleoyl chains. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, would be essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamino (+)-biotin can undergo various chemical reactions, including:
Oxidation: The oleoyl chains can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The thieno[3,4-d]imidazole core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The phosphoethanolamine group can participate in nucleophilic substitution reactions, leading to the formation of different phospho derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oleoyl chains can yield epoxides, while reduction of the thieno[3,4-d]imidazole core can produce dihydro derivatives.
Scientific Research Applications
1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamino (+)-biotin has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological membranes, making it useful for studying membrane dynamics and protein-lipid interactions.
Industry: It can be used in the development of novel materials with specific properties, such as enhanced stability or bioactivity.
Mechanism of Action
The mechanism of action of 1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamino (+)-biotin involves its interaction with molecular targets such as proteins and lipids. The phosphoethanolamine group can bind to specific receptors or enzymes, modulating their activity. The oleoyl chains can insert into lipid bilayers, affecting membrane fluidity and permeability. These interactions can trigger various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphoethanolamine derivatives and thieno[3,4-d]imidazole analogs. Examples include:
N-oleoyl phosphoethanolamine: A simpler analog with similar lipid-interacting properties.
Thieno[3,4-d]imidazole derivatives: Compounds with variations in the substituents on the thieno[3,4-d]imidazole core.
Uniqueness
What sets 1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamino (+)-biotin apart is its combination of a phosphoethanolamine group with two oleoyl chains and a thieno[3,4-d]imidazole core. This unique structure allows it to interact with both proteins and lipids, making it versatile for various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
[(2R)-3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H92N3O10PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-48(56)61-41-44(64-49(57)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-63-65(59,60)62-40-39-52-47(55)36-34-33-35-46-50-45(43-66-46)53-51(58)54-50/h17-20,44-46,50H,3-16,21-43H2,1-2H3,(H,52,55)(H,59,60)(H2,53,54,58)/b19-17-,20-18-/t44-,45+,46+,50+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTGBGRTYBYTJG-TUGQAACESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCC=CCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H92N3O10PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
970.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.